4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
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Description
The compound “4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known to be a potent PDE10A inhibitor . The molecule also contains a tetrahydroquinoline group, which is a type of heterocyclic compound. These types of compounds are often found in many biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Benzamides are typically solid at room temperature and have relatively high melting points .Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is PDE10A (phosphodiesterase) . PDE10A is a protein that is abundant only in brain tissue . It plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
This compound acts as a potent inhibitor of PDE10A . By inhibiting PDE10A, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration. This results in the amplification of the signals transmitted by these cyclic nucleotides .
Biochemical Pathways
The inhibition of PDE10A affects the cyclic nucleotide signaling pathway . Cyclic nucleotides, such as cAMP and cGMP, are key secondary messengers in many biological processes, including neural signaling. By increasing the concentration of these cyclic nucleotides, this compound can enhance the signal transduction processes mediated by these molecules .
Pharmacokinetics
It is known that the compound possesses agood pharmacokinetic profile in rats . The impact on bioavailability would depend on these ADME properties.
Result of Action
The molecular effect of this compound’s action is the increased intracellular concentration of cyclic nucleotides . At the cellular level, this can lead to enhanced signal transduction, potentially affecting various cellular processes depending on the specific cell type and the signaling pathways involved .
Properties
IUPAC Name |
4-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-22-12-2-3-16-13-14(4-9-18(16)22)10-11-21-19(23)15-5-7-17(20)8-6-15/h4-9,13H,2-3,10-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDYBYRXJDRETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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